molecular formula C9H17NO B15255157 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one

Cat. No.: B15255157
M. Wt: 155.24 g/mol
InChI Key: VBRLJSZVYABBAY-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C₉H₁₇NO. It is a versatile chemical used primarily in research and development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one typically involves the cyclopropylation of a suitable precursor followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maintain consistency and quality. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The cyclopropyl group can engage in unique binding interactions, while the amino group can participate in hydrogen bonding and other electrostatic interactions. These properties make it a valuable tool in studying molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-cyclopropyl-2,3-dimethylbutan-2-ol
  • 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-ol

Uniqueness

Compared to similar compounds, 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one has a unique combination of a cyclopropyl group and an amino group, which provides distinct reactivity and binding properties. This makes it particularly useful in specialized research applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-amino-1-cyclopropyl-3,3-dimethylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-9(2,6-10)8(11)5-7-3-4-7/h7H,3-6,10H2,1-2H3

InChI Key

VBRLJSZVYABBAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(=O)CC1CC1

Origin of Product

United States

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